Parishin C

Descripción general

Descripción

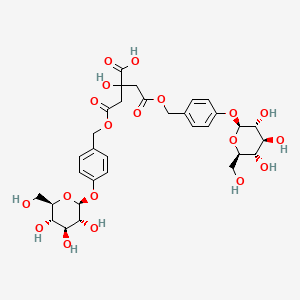

Parishin C is a major component purified from Gastrodia elata BLUME (GE), a plant known for its modulation of the serotonergic system. This compound has been studied for its potential effects on phencyclidine-induced abnormal behaviors in mice, suggesting its significance in neurological research (Shin et al., 2010).

Synthesis Analysis

The synthesis of complex molecules often reveals critical stereoelectronic effects that can impact their function. While direct information on the synthesis of this compound is scarce, related works demonstrate the importance of stereocontrolled synthesis methods in achieving desired molecular structures and properties. For example, stereocontrolled synthesis approaches have been successfully applied to the synthesis of complex natural products, highlighting the role of precise molecular architecture in biological activity (Yamashita et al., 2005).

Molecular Structure Analysis

Understanding the molecular structure of this compound involves examining its stereochemistry and the arrangement of atoms within the molecule. Although specific analyses of this compound's molecular structure are not detailed here, studies on similar compounds emphasize the significance of detailed structural characterization to comprehend their biological functions and chemical properties (Fairweather et al., 2004).

Aplicaciones Científicas De Investigación

Neuroprotective Effects : Parishin C has been shown to prevent Aβ1–42-induced inhibition of long-term potentiation related to NMDA receptors, suggesting a potential role in treating Alzheimer's disease and other neurodegenerative disorders (Liu et al., 2016).

Anti-Aging and Lifespan Extension : It was found to extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway and reducing oxidative stress, suggesting potential applications in aging-related research (Lin et al., 2016).

Antipsychotic Effects : this compound attenuated phencyclidine-induced schizophrenia-like psychosis in mice, involving the 5-HT1A receptor. This points to its potential use in managing psychiatric disorders (Shin et al., 2010).

Cardioprotective Properties : It has been shown to provide myocardial protection, potentially useful in treating heart-related conditions (Wang et al., 2019).

Gut Microbiota and Aging : this compound ameliorates aging phenotypes in mice in a gut microbiota-related manner, indicating potential applications in gerontology and microbiome research (Zhao et al., 2022).

Metabolic Analysis : The metabolic profile of parishin, including this compound, has been investigated, providing insights into its pharmacokinetics and potential therapeutic applications (Tang et al., 2015).

Modulation of Immune Functions : Studies show that this compound can modulate various immune functions, including T cell proliferation and natural killer cell activity, suggesting its potential in immunomodulatory therapies (Berek et al., 2001).

Cerebral Ischemia Treatment : this compound has shown ameliorative effects against cerebral ischemia-induced brain tissue injury in rats, indicating its potential in stroke treatment (Wang et al., 2021).

Memory and Learning : It has been found to improve learning and memory deficits induced by scopolamine, suggesting applications in cognitive disorders (Liu et al., 2016).

Safety and Hazards

Direcciones Futuras

Parishin C has been studied for its neuroprotective effects against cerebral ischemia damage . Rats were pretreated with this compound for 21 days, then subjected to 2 hours of middle cerebral artery occlusion (MCAO) and 22 hours of reperfusion . The findings indicated that the pre-treatment with this compound improved nerve function, suppressed oxidative stress, and pro-inflammatory factors release in rats with cerebral ischemia damage . This suggests potential future directions for the use of this compound in neuroprotective therapies .

Mecanismo De Acción

Target of Action

Parishin C, a bioactive compound found in Gastrodia elata Blume, has been shown to have neuroprotective effects . It primarily targets neurotransmitters and inflammatory cytokines . It interacts with neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE), and inflammatory cytokines like IL-1β, TNF-α, and IL-6 .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their levels. It has been shown to decrease serum corticosterone level and increase the concentration of 5-HT, DA, and NE in the hippocampus and prefrontal cortex . Furthermore, it suppresses microglial activation (Iba1) and reduces the levels of IL-1β, TNF-α, and IL-6, with decreased protein expressions of NLRP3, ASC, caspase-1, and IL-6 .

Biochemical Pathways

This compound affects several biochemical pathways. It normalizes neurotransmitter levels, inhibits the activation of the NLRP3 inflammasome, and regulates the Sir2/Uth1/TOR signaling pathway . These pathways play crucial roles in neuroprotection, inflammation, and aging.

Pharmacokinetics

The pharmacokinetics of this compound have been studied using a liquid chromatography tandem with mass spectrometry (LC–MS/MS) approach . The study showed that this compound, along with other compounds, could be detected in plasma at various time points. The systemic clearance of this compound was found to be fast (t1/2α, 0.699 h) and its elimination was slow (t1/2β, 5.34 h) .

Result of Action

The administration of this compound has been shown to ameliorate depression-like behaviors induced by chronic social defeat stress (CSDS), as evidenced by increased social interaction, increased sucrose preference, and decreased immobility . It also exerts neuroprotective effects, as demonstrated in a rat model of middle cerebral artery occlusion (MCAO), where it improved nerve function and suppressed oxidative stress and pro-inflammatory factors release .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the extraction process can affect the transfer rate of this compound and other compounds . Furthermore, the contents of this compound and other constituents were found to vary depending on the different parts of the Gastrodia elata plant .

Propiedades

IUPAC Name |

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVCHAWVCIWVLP-KDSCYBBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113451 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174972-80-6 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)

![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)